molecular formula C21H13ClN4O4 B3655515 (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide

Cat. No.: B3655515
M. Wt: 420.8 g/mol
InChI Key: OSNJBBLHFZAKRP-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated nitrophenyl group, an oxazolo[4,5-b]pyridine moiety, and a prop-2-enamide linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide typically involves multi-step organic synthesis. One common approach is as follows:

    Formation of the 4-chloro-3-nitrophenyl intermediate: This step involves the nitration of 4-chlorobenzene to introduce the nitro group at the meta position. The reaction is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents.

    Synthesis of the oxazolo[4,5-b]pyridine moiety: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and glyoxal.

    Coupling reaction: The final step involves the coupling of the 4-chloro-3-nitrophenyl intermediate with the oxazolo[4,5-b]pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Cyclization: Acidic or basic catalysts, elevated temperatures

Major Products

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Cyclization: Formation of new heterocyclic compounds

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Disruption of cellular processes: The compound could interfere with cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-(pyridin-2-yl)phenyl]prop-2-enamide
  • (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-(quinolin-2-yl)phenyl]prop-2-enamide
  • (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-(benzoxazol-2-yl)phenyl]prop-2-enamide

Uniqueness

What sets (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide apart from similar compounds is its unique combination of structural features. The presence of the oxazolo[4,5-b]pyridine moiety, along with the chlorinated nitrophenyl group, provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O4/c22-16-9-3-13(12-17(16)26(28)29)4-10-19(27)24-15-7-5-14(6-8-15)21-25-20-18(30-21)2-1-11-23-20/h1-12H,(H,24,27)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNJBBLHFZAKRP-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.